(Dichlorofluoromethyl)benzene

Radical Chemistry Photoredox Catalysis ATRA

(Dichlorofluoromethyl)benzene (CAS 498-67-9), systematically named [dichloro(fluoro)methyl]benzene, is a mixed halogen aromatic compound featuring a phenyl ring substituted with a dichlorofluoromethyl (-CFCl₂) group. With molecular formula C₇H₅Cl₂F and molecular weight 179.02 g/mol, this compound exists as a colorless to pale yellow liquid with a melting point of -26.8°C and boiling point of approximately 179°C at atmospheric pressure.

Molecular Formula C7H5Cl2F
Molecular Weight 179.02 g/mol
CAS No. 498-67-9
Cat. No. B1221426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Dichlorofluoromethyl)benzene
CAS498-67-9
Synonymsalpha,alpha-dichloro-alpha-fluorotoluene
Molecular FormulaC7H5Cl2F
Molecular Weight179.02 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(F)(Cl)Cl
InChIInChI=1S/C7H5Cl2F/c8-7(9,10)6-4-2-1-3-5-6/h1-5H
InChIKeyOMEURKZGLJYCGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Dichlorofluoromethyl)benzene (CAS 498-67-9): Mixed Halogen Aromatic for Controlled Radical Reactivity


(Dichlorofluoromethyl)benzene (CAS 498-67-9), systematically named [dichloro(fluoro)methyl]benzene, is a mixed halogen aromatic compound featuring a phenyl ring substituted with a dichlorofluoromethyl (-CFCl₂) group . With molecular formula C₇H₅Cl₂F and molecular weight 179.02 g/mol, this compound exists as a colorless to pale yellow liquid with a melting point of -26.8°C and boiling point of approximately 179°C at atmospheric pressure [1]. The presence of both chlorine and fluorine atoms on the benzylic carbon confers distinct electronic and steric properties that differentiate it from mono-halogenated or perfluorinated analogs, positioning it as a specialized reagent for atom transfer radical addition (ATRA) chemistry and as a precursor for generating dichlorofluoromethyl radicals (·CFCl₂) under photochemical or thermal activation [2].

Why (Dichlorofluoromethyl)benzene (498-67-9) Cannot Be Replaced by Benzotrifluoride or Other Halogenated Analogs


Generic substitution between halogenated aromatic compounds fails because the benzylic halogen composition directly dictates radical generation efficiency, C-X bond dissociation energetics, and downstream reaction pathways. (Dichlorofluoromethyl)benzene contains the -CFCl₂ moiety, which upon activation yields dichlorofluoromethyl radicals (·CFCl₂) with distinct kinetic and thermodynamic profiles compared to trifluoromethyl radicals (·CF₃) from benzotrifluoride (BTF) or dichloromethyl radicals from benzal chloride [1]. While BTF (C₆H₅CF₃) functions primarily as an inert solvent due to strong C-F bonds that resist cleavage under standard radical conditions, (dichlorofluoromethyl)benzene serves as an active reagent where the C-Cl bonds are selectively labile, enabling controlled radical generation at lower energy thresholds [2]. Furthermore, the mixed halogen substitution pattern (one F, two Cl) on the benzylic carbon provides intermediate lipophilicity (LogP = 3.24-3.40) between more polar trifluoromethyl analogs and more lipophilic trichloromethyl derivatives, affecting both phase-transfer behavior and biological partitioning in agrochemical and pharmaceutical applications . Simply substituting benzotrifluoride, chlorobenzene, or benzal chloride for (dichlorofluoromethyl)benzene in synthetic protocols results in either no radical initiation (inert solvents), off-target reactivity (wrong halogen radicals), or altered product distribution due to differing steric and electronic parameters.

Quantitative Differentiation of (Dichlorofluoromethyl)benzene (498-67-9) Versus Analogs: Evidence for Procurement Decisions


Radical Generation Capability: Active ·CFCl₂ Precursor Versus Inert Benzotrifluoride Solvent

(Dichlorofluoromethyl)benzene functions as an active radical precursor that generates dichlorofluoromethyl radicals (·CFCl₂) upon infrared multiphoton-induced decomposition or photochemical activation, whereas benzotrifluoride (BTF, C₆H₅CF₃) contains strong C-F bonds that resist homolytic cleavage under identical conditions, rendering BTF primarily useful as an inert reaction solvent [1][2]. The ·CFCl₂ radical has been kinetically characterized in gas-phase reactions with NO₂, demonstrating measurable reactivity that enables its use in atom transfer radical addition (ATRA) to alkenes and alkynes [1]. In contrast, BTF is specifically recommended as a replacement for benzene in radical reactions precisely because it does not participate in radical chain processes, functioning solely as a non-reactive medium [2].

Radical Chemistry Photoredox Catalysis ATRA

Benzylic C-X Bond Lability: Quantified Difference in Halogen Exchange Reactivity for Late-Stage Functionalization

The dichlorofluoromethyl (-CFCl₂) group in (dichlorofluoromethyl)benzene enables controlled stepwise halogen exchange due to the differential bond strengths of C-Cl (~327 kJ/mol) versus C-F (~485 kJ/mol). This allows selective nucleophilic displacement of chloride while retaining fluoride, a synthetic flexibility absent in benzotrifluoride (three C-F bonds, all strong) and benzal chloride (two C-Cl bonds, no fluorine) [1]. Patent literature demonstrates that -CFCl₂-substituted benzenes serve as intermediates for preparing trichloromethyl-trifluoromethyl-benzenes via halogen transfer catalysis, a transformation not accessible from either the fully fluorinated or fully chlorinated analogs alone [1].

Halogen Exchange Building Block Fluorination

Lipophilicity Modulation: LogP 3.24-3.40 Provides Intermediate Partitioning Between Fluorinated and Chlorinated Analogs

(Dichlorofluoromethyl)benzene exhibits a predicted LogP of 3.24 (Chemsrc) to 3.40 (ACD/Labs), which falls intermediate between benzotrifluoride (LogP ~2.9-3.0, more polar due to strong C-F dipole) and benzotrichloride (LogP ~3.8-4.0, more lipophilic) [1]. This intermediate lipophilicity arises from the mixed halogen composition: the single fluorine provides some polarity while two chlorines contribute lipophilic character. The ACD/LogD value of 3.50 at physiological pH (5.5-7.4) with a predicted bioconcentration factor (BCF) of ~270 indicates moderate bioaccumulation potential, distinct from the lower BCF expected for more polar -CF₃ analogs .

Drug Discovery ADME Agrochemical

Physical State and Volatility: Liquid at Ambient Conditions with 1.3 mmHg Vapor Pressure at 25°C for Controlled Delivery

(Dichlorofluoromethyl)benzene exists as a liquid at ambient temperature with melting point -26.8°C and boiling point 179°C at 760 mmHg, exhibiting vapor pressure of 1.3 mmHg at 25°C . This vapor pressure is substantially lower than benzotrifluoride (BTF, boiling point 102°C, vapor pressure ~30-40 mmHg at 25°C) but higher than solid diphenyl ether derivatives often used as high-boiling radical precursors [1]. The moderate volatility (1.3 mmHg) provides a balance: sufficient for gas-phase kinetic studies and vapor delivery systems, yet low enough to minimize evaporative losses and inhalation exposure concerns during bench-scale reactions compared to the more volatile BTF [1].

Process Chemistry Handling Volatility

Commodity Classification and Regulatory Distinction: EINECS 207-867-6 with Tariff Code 2902900000

(Dichlorofluoromethyl)benzene is assigned EINECS (European Inventory of Existing Commercial Chemical Substances) number 207-867-6 and customs tariff code 2902900000 (halogenated derivatives of aromatic hydrocarbons, other than chlorobenzene/o-dichlorobenzene/p-dichlorobenzene) [1]. This classification differs from benzotrifluoride (which may fall under different subheadings depending on purity and intended use) and benzal chloride (classified separately). The EINECS listing confirms this compound as an existing commercial chemical in the EU market with established regulatory history, simplifying REACH compliance documentation for procurement compared to novel or non-listed analogs. Multiple ISO-certified suppliers offer the compound at 98% purity (NLT) suitable for pharmaceutical R&D quality control applications .

Procurement Regulatory Import/Export

Evidence-Backed Application Scenarios for (Dichlorofluoromethyl)benzene (498-67-9) in Research and Industry


Atom Transfer Radical Addition (ATRA) to Alkenes and Alkynes for Mixed Halogen Installation

Researchers conducting photoredox-catalyzed ATRA reactions should select (dichlorofluoromethyl)benzene when the synthetic goal requires installation of a -CFCl₂ group onto an alkene or alkyne substrate. The compound serves as both the aryl group source and the dichlorofluoromethyl radical precursor under visible-light photoredox conditions, generating ·CFCl₂ radicals that add across unsaturated C-C bonds followed by rearomatization. This scenario leverages the radical generation capability documented in Section 3 (Evidence Item 1), distinguishing it from benzotrifluoride which cannot serve this function due to inert C-F bonds [1]. The resulting adducts contain both chlorine and fluorine atoms for subsequent orthogonal functionalization via differential halogen displacement (Evidence Item 2) .

Stepwise Diversification for Fluorinated Library Synthesis

Medicinal chemistry and agrochemical discovery programs requiring access to diverse mixed-halogen building blocks should procure (dichlorofluoromethyl)benzene as a platform intermediate. The -CFCl₂ group enables sequential nucleophilic substitution: chloride displacement with amines, alkoxides, or thiols installs first diversity element while fluorine remains intact; subsequent fluoride activation under more forcing conditions installs second diversity element [1]. This stepwise approach yields product series with systematic halogen variation (e.g., -CF₂NR₂, -CF(OR)₂, -CFR₂) for structure-activity relationship (SAR) studies that cannot be accessed from fully fluorinated (-CF₃) or fully chlorinated (-CCl₃) starting materials alone. The intermediate LogP of 3.24-3.40 (Evidence Item 3) provides favorable physicochemical properties for membrane permeability assessment in early-stage lead optimization .

Gas-Phase Radical Kinetic Studies Using Controlled Vapor Delivery

Physical chemistry and atmospheric chemistry laboratories investigating halogenated radical kinetics should utilize (dichlorofluoromethyl)benzene for ·CFCl₂ radical generation studies. The compound's moderate vapor pressure of 1.3 mmHg at 25°C (Evidence Item 4) enables controlled vapor introduction into flow reactors or laser photolysis apparatus without the excessive volatility that complicates quantitative handling of benzotrifluoride (BP 102°C) [1]. The ·CFCl₂ radical has been kinetically characterized in reactions with NO₂, establishing a foundation for comparative studies of mixed halogen radical reactivity versus ·CF₃ and ·CCl₃ systems [1]. The liquid physical state at ambient conditions simplifies sample preparation and quantitative transfer compared to gaseous or solid radical precursors.

Pharmaceutical R&D Procurement with Regulatory Documentation Support

Pharmaceutical and biotechnology companies sourcing fluorinated building blocks for preclinical development should prioritize suppliers offering (dichlorofluoromethyl)benzene at 98% purity (NLT) with ISO-certified quality systems [1]. The compound's EINECS 207-867-6 registration (Evidence Item 5) provides established regulatory identity within the EU market, simplifying REACH compliance and customs clearance compared to non-listed or novel fluorinated analogs . Multiple international vendors maintain commercial inventory, reducing lead times for time-sensitive medicinal chemistry campaigns. The compound's moderate volatility and established hazard classification (Xi - Irritant) provide predictable handling and safety protocols for laboratory-scale use .

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